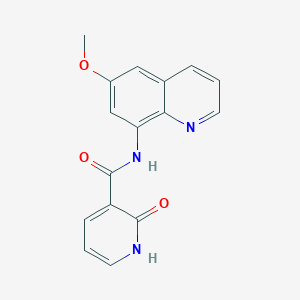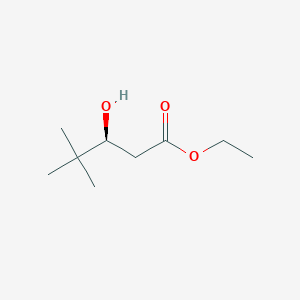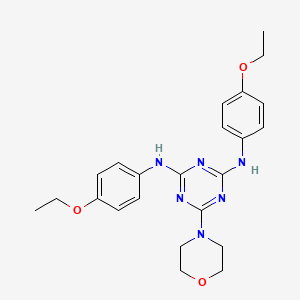![molecular formula C13H18N4O B2878736 (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile CAS No. 477709-75-4](/img/structure/B2878736.png)
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile
Description
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Crystal Engineering : ZnII complexes based on hybrid N-Pyrazole, N′-imine ligands, including structures related to the queried compound, have been synthesized and studied for their 3D supramolecular structures, which are of interest in supramolecular crystal engineering (Guerrero et al., 2015).
Green Synthesis of Pyranopyrazoles : Mn doped zirconia has been used as an eco-friendly catalyst in ultrasound-mediated synthesis of pyranopyrazoles, utilizing compounds including the queried chemical. This synthesis approach emphasizes environmental friendliness and efficiency (Maddila et al., 2016).
Synthesis of Silver(I) Complexes : A method for synthesizing 4-(alkyl)pyrazoles, involving reactions with compounds structurally similar to the queried chemical, has been developed, leading to silver(I) complexes with potential applications in various fields (Reger et al., 2003).
Antimicrobial Activity : Novel pyrazole derivatives synthesized from ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate exhibit significant antimicrobial properties, demonstrating potential applications in medical and pharmaceutical fields (Chandrakantha et al., 2011).
Cytotoxic Activity : Carboxamide derivatives of certain compounds, including those structurally related to the queried chemical, have shown potent cytotoxic properties, making them potential candidates for therapeutic applications (Deady et al., 2003).
Catalytic Activities in Polymerization : Certain titanium complexes containing dimethylamino groups have been investigated for their catalytic activities and selectivities in polymerization processes, indicating potential industrial applications (Flores et al., 1996).
properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-6-12-9(2)15-17(10(12)3)13(18)11(7-14)8-16(4)5/h8H,6H2,1-5H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHFBGLGGMXDAP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(=O)C(=CN(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(N=C1C)C(=O)/C(=C\N(C)C)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323081 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile | |
CAS RN |
477709-75-4 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)
![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)




![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)


![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)